1H-1,2,3-Triazolo[4,5-h]quinoline
CAS No.: 233-92-1
Cat. No.: VC8374990
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 233-92-1 |
|---|---|
| Molecular Formula | C9H6N4 |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 2H-triazolo[4,5-h]quinoline |
| Standard InChI | InChI=1S/C9H6N4/c1-2-6-3-4-7-9(12-13-11-7)8(6)10-5-1/h1-5H,(H,11,12,13) |
| Standard InChI Key | FGLRGMVWMQLOCO-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C3=NNN=C3C=C2)N=C1 |
| Canonical SMILES | C1=CC2=C(C3=NNN=C3C=C2)N=C1 |
Introduction
Structural and Electronic Properties
Molecular Architecture
The fusion of the triazole ring at the [4,5-h] positions of quinoline imposes distinct electronic and steric effects. The triazole’s nitrogen atoms introduce dipole moments and hydrogen-bonding capabilities, while the quinoline moiety provides a planar, π-conjugated system. This combination enhances the compound’s ability to engage in π-π stacking and dipole-dipole interactions, which are critical for binding to biological macromolecules or coordinating with metal ions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for confirming the structure of 1H-1,2,3-triazolo[4,5-h]quinoline derivatives. For example, in substituted analogs, ¹H NMR spectra typically show signals for aromatic protons in the δ 7.2–8.5 ppm range, with distinct splitting patterns due to the fused triazole-quinoline system . ¹³C NMR spectra reveal peaks corresponding to the triazole carbons at δ 120–140 ppm and quinoline carbons at δ 110–160 ppm . IR spectra often exhibit stretches for C=N (1600–1650 cm⁻¹) and C=C (1450–1550 cm⁻¹) bonds, confirming the heterocyclic framework .
Synthetic Methodologies
Metal-Free Organocatalytic Approaches
A two-step metal-free synthesis involves:
-
Knoevenagel Condensation: β-Keto amides react with o-carbonyl phenylazides in dimethylsulfoxide (DMSO) at 70°C, catalyzed by diethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form intermediate enamines .
-
Cyclization: Treatment with potassium hydroxide (KOH) induces cyclization, yielding triazoloquinoline carboxamides in 48–96% yields .
Table 1: Representative Yields for Secondary and Tertiary Triazoloquinolines
| Substituent | Yield (%) | Conditions |
|---|---|---|
| N-Methylcarboxamide | 96 | 10 mol% DBU, 1.2 eq KOH |
| N-Phenylcarboxamide | 63 | 10 mol% Et₂NH, 0.1 eq KOH |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC reactions between quinoline-alkyne derivatives and azides provide an alternative route. For example, quinoline-6-carboxylic acid is coupled with propargyl amine to form an alkyne intermediate, which reacts with p-tolylhexanamide azide in the presence of Cu(I) iodide to yield triazoloquinolines . This method offers modularity for introducing diverse substituents.
Sodium Azide-Mediated Cyclization
Chloroquinoline precursors undergo nucleophilic substitution with sodium azide (NaN₃) in polar aprotic solvents, forming azido intermediates that spontaneously cyclize to triazoloquinolines . For instance, 2-chloro-4-methylquinoline reacts with NaN₃ in dimethylformamide (DMF) at 100°C to afford 3-methyl-1H-1,2,3-triazolo[4,5-h]quinoline in 85% yield .
Biological Applications
Antimicrobial Activity
Substituted triazoloquinolines exhibit broad-spectrum antimicrobial properties. Table 2 summarizes inhibitory concentrations against common pathogens:
Table 2: Antimicrobial Activity of 4-Methyl-1H-1,2,3-Triazolo[4,5-h]quinoline
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
The mechanism involves disruption of microbial cell membranes and inhibition of DNA gyrase, as suggested by molecular docking studies .
Protein Binding and Drug Delivery
Triazoloquinolines interact with serum albumin (e.g., human serum albumin, HSA) via static quenching, with binding constants (Kₐ) of 10⁴–10⁵ M⁻¹ . Isothermal titration calorimetry (ITC) reveals exothermic binding driven by hydrogen bonding and van der Waals interactions, highlighting potential for drug delivery applications .
Material Science Applications
The compound’s π-conjugated system and electron-rich triazole ring make it suitable for optoelectronic materials. Derivatives exhibit fluorescence quantum yields (Φ) of 0.3–0.6, with emission maxima (λₑₘ) at 450–500 nm, useful in organic light-emitting diodes (OLEDs) .
Challenges and Future Directions
Current limitations include moderate yields in metal-free syntheses (e.g., 48–76% for tertiary derivatives ) and scalability issues in CuAAC reactions. Future research should explore:
-
Catalyst Development: Designing earth-abundant metal catalysts to improve CuAAC efficiency.
-
Structure-Activity Relationships: Systematic variation of substituents to optimize antimicrobial and optoelectronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume